Methyl 4,6-dimethoxy-2-methylnicotinate
Description
Methyl 4,6-dimethoxy-2-methylnicotinate is a substituted nicotinic acid derivative characterized by methoxy groups at positions 4 and 6, a methyl group at position 2, and a methyl ester at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of electronic, steric, and solubility properties.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 4,6-dimethoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-6-9(10(12)15-4)7(13-2)5-8(11-6)14-3/h5H,1-4H3 |
InChI Key |
AUENWDPYMGLJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)OC)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs and their similarity metrics (based on molecular descriptors and functional group alignment) include:
Key Observations :
- Methoxy vs. Hydroxyl Groups : Methoxy substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to hydroxyl groups, which increase polarity and hydrogen-bonding capacity .
- Amino groups (e.g., CAS 59237-50-2) confer basicity and nucleophilic character .
- Ester vs. Carboxylic Acid : Methyl esters (target compound) are typically more volatile and less acidic than carboxylic acids (e.g., CAS 2047-49-6), impacting solubility and bioavailability .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences are drawn from analogs:
- Lipophilicity : Methoxy groups likely increase logP compared to hydroxylated analogs (e.g., Methyl 4,6-dihydroxynicotinate), enhancing membrane permeability .
- Thermal Stability : Methyl esters (e.g., target compound) are more hydrolytically stable under acidic conditions than ethyl esters (e.g., CAS 6317-97-1) .
- Solubility : Nitro-substituted derivatives (e.g., CAS 88312-64-5) exhibit lower aqueous solubility due to increased molecular weight and polarity .
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